N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexylamine with propargyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methylamine hydrochloride
- N-Cyclohexyl-N-ethylamine hydrochloride
- N-Cyclohexyl-N-butylamine hydrochloride
Uniqueness
N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is unique due to its propargyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions and reactions are required .
Biological Activity
N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the propargyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
The compound can be characterized by its chemical structure, which includes a cyclohexane ring and an alkyne functional group. This configuration allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
Key Reactions
- Oxidation: Can yield ketones or carboxylic acids.
- Reduction: Forms secondary amines.
- Substitution: Leads to the formation of substituted amines.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It binds to specific molecular targets, blocking enzyme activity and influencing cellular signaling pathways. This mechanism is critical in understanding its potential therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's. The propargylamine moiety has been shown to enhance neuroprotective effects by inhibiting apoptosis in neuronal cells through caspase suppression .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays using models such as Galleria mellonella larvae have shown that the compound can be non-toxic at certain concentrations while exhibiting potent antifungal activity against pathogens like Candida albicans. This suggests a favorable safety profile alongside its efficacy .
Case Studies
1. Neuroprotective Effects
A study highlighted the anti-apoptotic properties of related compounds, indicating that the presence of the propargyl group is crucial for neuroprotection against oxidative stress in neuronal cells. The compound's ability to inhibit caspase activation suggests potential applications in treating neurodegenerative disorders .
2. Antimicrobial Efficacy
Another investigation assessed the compound's efficacy against various bacterial strains. Results showed significant bactericidal activity, particularly against resistant strains, positioning it as a promising candidate for developing new antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
Compound Name | MAO Inhibition | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
N-(prop-2-yn-1-yl)cyclohexanamine | Yes | Broad-spectrum | Low |
Prop-2-yn-1-amine | Moderate | Limited | Moderate |
Cyclohexylamine | No | Moderate | High |
Properties
IUPAC Name |
N-prop-2-ynylcyclohexanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,9-10H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVWTBAPMGQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589513 | |
Record name | N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-72-0 | |
Record name | N-(Prop-2-yn-1-yl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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